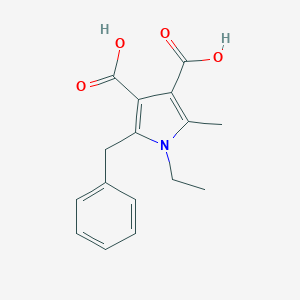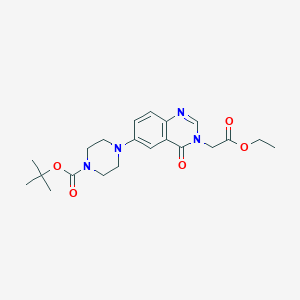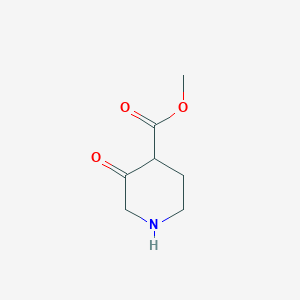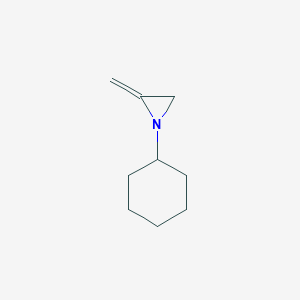
Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate, also known as Etomidate, is a sedative-hypnotic drug used for anesthesia induction. It was first synthesized in 1964 by Janssen Pharmaceutica, and has since then become a widely used anesthetic agent due to its rapid onset and short duration of action.
Mecanismo De Acción
Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate acts on the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedation and hypnosis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cardiovascular and respiratory function, making it a suitable choice for patients with compromised cardiovascular or respiratory systems. It also has a short duration of action, allowing for rapid recovery after anesthesia induction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate has been used in laboratory experiments to study the effects of anesthesia on various physiological processes. Its rapid onset and short duration of action make it a useful tool for studying the effects of anesthesia induction on different organ systems. However, its use in laboratory experiments is limited by its potential side effects on cognitive function and memory.
Direcciones Futuras
Future research on Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate could focus on its potential use as a treatment for various medical conditions, such as traumatic brain injury and postoperative nausea and vomiting. Additionally, further studies could be conducted to better understand the long-term effects of this compound on cognitive function and memory.
Métodos De Síntesis
Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate is synthesized through a multi-step process that involves the reaction of 5-methylimidazole-4-carboxylic acid with ethyl chloroformate, followed by the reaction of the resulting ethyl 5-methylimidazole-4-carboxylate with 4-chlorobenzylamine. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate has been extensively studied for its use in anesthesia induction, as well as for its potential use as a treatment for various medical conditions. It has been shown to be effective in reducing intracranial pressure in patients with traumatic brain injury, as well as in reducing the risk of postoperative nausea and vomiting.
Propiedades
| 175202-89-8 | |
Fórmula molecular |
C14H15ClN2O2 |
Peso molecular |
278.73 g/mol |
Nombre IUPAC |
ethyl 1-[(4-chlorophenyl)methyl]-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-19-14(18)13-10(2)17(9-16-13)8-11-4-6-12(15)7-5-11/h4-7,9H,3,8H2,1-2H3 |
Clave InChI |
HEXZFLKBFCEEKU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C=N1)CC2=CC=C(C=C2)Cl)C |
SMILES canónico |
CCOC(=O)C1=C(N(C=N1)CC2=CC=C(C=C2)Cl)C |
Sinónimos |
ETHYL 1-(4-CHLOROBENZYL)-5-METHYLIMIDAZOLE-4-CARBOXYLATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)



![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)



